(1R)-1-(4-isopropylphenyl)ethanol
Overview
Description
(1R)-1-(4-isopropylphenyl)ethanol is a chiral alcohol compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-isopropylphenyl)ethanol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (4-isopropylphenyl)acetone using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.
Grignard Reaction: Another approach is the Grignard reaction, where (4-isopropylphenyl)magnesium bromide reacts with formaldehyde, followed by acidic work-up to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, utilizing chiral catalysts to ensure high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-isopropylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).
Major Products
Oxidation: (4-isopropylphenyl)acetone.
Reduction: (4-isopropylphenyl)ethane.
Substitution: (1R)-1-(4-isopropylphenyl)ethyl chloride.
Scientific Research Applications
(1R)-1-(4-isopropylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-isopropylphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-isopropylphenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
(1R)-1-(4-methylphenyl)ethanol: A similar compound with a methyl group instead of an isopropyl group, which can affect its reactivity and applications.
(1R)-1-(4-tert-butylphenyl)ethanol: Another related compound with a tert-butyl group, offering different steric and electronic effects.
Properties
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245387 | |
Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105364-42-9 | |
Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105364-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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